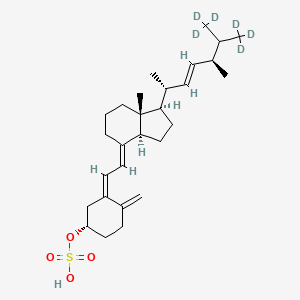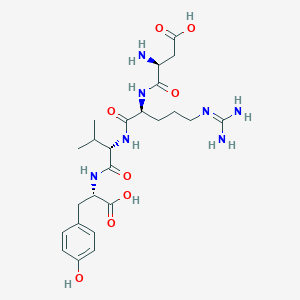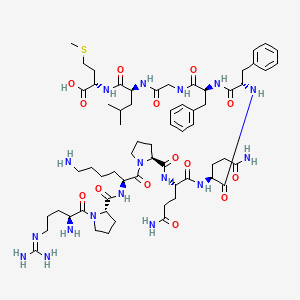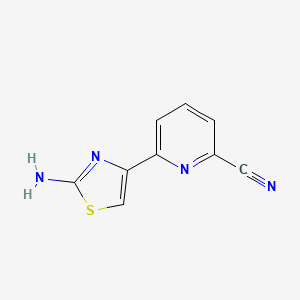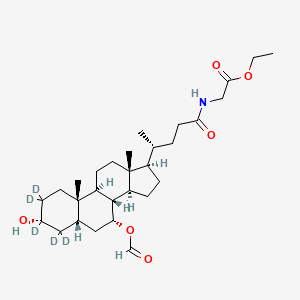
7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is a deuterated derivative of a bile acid ester. This compound is primarily used in biochemical research, particularly in the study of bile acid metabolism and its role in various physiological processes. The deuterium labeling (d5) helps in tracing and studying the metabolic pathways without altering the compound’s chemical properties significantly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 typically involves the esterification of glycochenodeoxycholic acid with ethanol in the presence of a formylating agent. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, which can be achieved using deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Esterification: Reacting glycochenodeoxycholic acid with ethanol in the presence of a catalyst.
Formylation: Introducing the formyl group using a formylating agent.
Deuteration: Incorporating deuterium atoms using deuterated reagents.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the formyl group, converting it to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing formyl groups.
Substitution: Substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand bile acid pathways.
Biology: Helps in studying the role of bile acids in cellular processes and their interaction with receptors.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for bile acid-related studies.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. The deuterium labeling allows for precise tracking of its metabolic fate. It binds to specific receptors, influencing various signaling pathways involved in metabolism, inflammation, and cellular homeostasis.
Comparación Con Compuestos Similares
Glycochenodeoxycholic Acid Ethyl Ester: Non-deuterated version with similar biochemical properties.
Taurochenodeoxycholic Acid: Another bile acid with a taurine conjugate instead of glycine.
Chenodeoxycholic Acid: The parent compound without esterification or formylation.
Uniqueness: 7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is unique due to its deuterium labeling, which provides an advantage in metabolic studies by allowing precise tracking without altering the compound’s natural behavior. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C29H47NO6 |
|---|---|
Peso molecular |
510.7 g/mol |
Nombre IUPAC |
ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C29H47NO6/c1-5-35-26(34)16-30-25(33)9-6-18(2)21-7-8-22-27-23(11-13-29(21,22)4)28(3)12-10-20(32)14-19(28)15-24(27)36-17-31/h17-24,27,32H,5-16H2,1-4H3,(H,30,33)/t18-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1/i10D2,14D2,20D |
Clave InChI |
CMQUKLSCYKPOHJ-CTRGCBBGSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])OC=O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
SMILES canónico |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


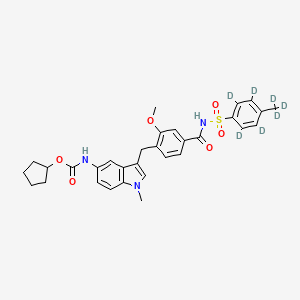
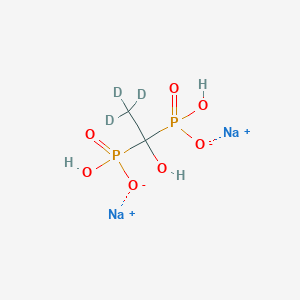
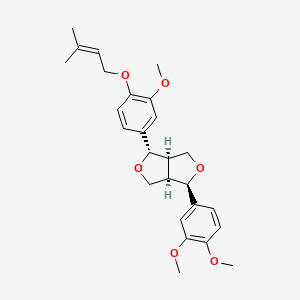
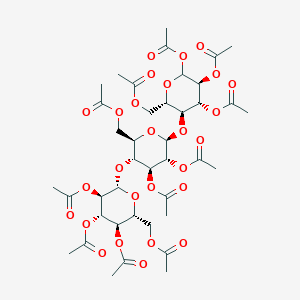
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
